molecular formula C8H9FN2O3 B8282254 2-Fluoro-6-((methylamino)methyl)-4-nitrophenol

2-Fluoro-6-((methylamino)methyl)-4-nitrophenol

Cat. No. B8282254
M. Wt: 200.17 g/mol
InChI Key: KXZYDFHEEYNLOZ-UHFFFAOYSA-N
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Patent
US09174974B2

Procedure details

To a solution of 17C (2.65 g, 14.32 mmol) in MeOH (100 mL), methylamine (33% in EtOH, 1.960 mL, 15.75 mmol) was added dropwise and stirred rt for 1 h. The reaction mixture was cooled to 0° C., sodium borohydride (0.596 g, 15.75 mmol) was added portionwise and the mixture was stirred at rt for 1 h. The reaction was quenched with 0.5 N HCl, extracted with EtOAc (3×20 mL), washed with water, brine, dried (Na2SO4). EtOAc was removed under reduced pressure and the residue was purified by flash chromatography to give 27A (3.8 g, 18.98 mmol, 133% yield) yellow solid. MS (ESI) m/z: 201.2 (M+H)+.
Name
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
1.96 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.596 g
Type
reactant
Reaction Step Two
Name
Yield
133%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([OH:13])=[C:4]([CH:7]=[C:8]([N+:10]([O-:12])=[O:11])[CH:9]=1)[CH:5]=O.[CH3:14][NH2:15].[BH4-].[Na+]>CO>[F:1][C:2]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[C:4]([CH2:5][NH:15][CH3:14])[C:3]=1[OH:13] |f:2.3|

Inputs

Step One
Name
Quantity
2.65 g
Type
reactant
Smiles
FC=1C(=C(C=O)C=C(C1)[N+](=O)[O-])O
Name
Quantity
1.96 mL
Type
reactant
Smiles
CN
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.596 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred at rt for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 0.5 N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×20 mL)
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
EtOAc was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C(=CC(=C1)[N+](=O)[O-])CNC)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 18.98 mmol
AMOUNT: MASS 3.8 g
YIELD: PERCENTYIELD 133%
YIELD: CALCULATEDPERCENTYIELD 132.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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